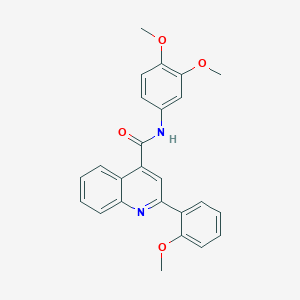
N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide
描述
N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. It belongs to the class of quinolinecarboxamide derivatives and is known for its unique chemical structure and properties. In
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide involves its ability to interact with various molecular targets in the cell. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Moreover, it has been found to modulate the expression of genes involved in apoptosis, cell cycle regulation, and DNA repair. Additionally, it has been shown to interact with various enzymes such as topoisomerases and histone deacetylases, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects on the cell. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. Moreover, it has been shown to inhibit cell proliferation by arresting the cell cycle at various stages. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, which could potentially be used in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-characterized. Moreover, it exhibits potent activity against various molecular targets, making it a valuable tool for studying cell signaling and proliferation. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can make it challenging to use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
未来方向
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide. One potential direction is to investigate its potential as a therapeutic agent for various types of cancer and neurodegenerative diseases. Moreover, its immunomodulatory properties could be further explored for the treatment of autoimmune diseases. Additionally, its potential as a molecular probe for studying cell signaling and proliferation could be investigated further. Finally, the development of novel derivatives and analogs of N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide could lead to the discovery of new and more potent therapeutic agents.
科学研究应用
N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been investigated for its immunomodulatory properties, which could potentially be used in the treatment of autoimmune diseases.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-29-22-11-7-5-9-18(22)21-15-19(17-8-4-6-10-20(17)27-21)25(28)26-16-12-13-23(30-2)24(14-16)31-3/h4-15H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDYKXLSPZYTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



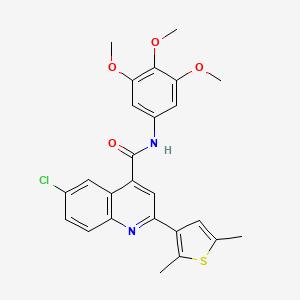
![N-[1-methyl-2-(1-piperidinyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4162230.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4162231.png)
![6-chloro-2-(2,5-dimethyl-3-thienyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162238.png)
![2-(2-methoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162247.png)
![2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-4-quinolinecarboxamide hydrochloride](/img/structure/B4162255.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4162264.png)
![1-[4-(4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4162284.png)
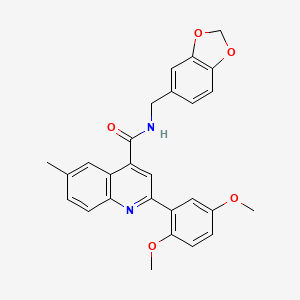
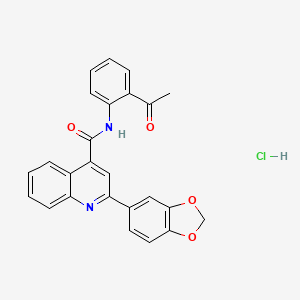
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162297.png)
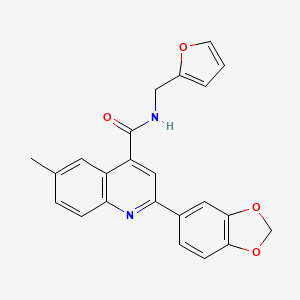
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide hydrochloride](/img/structure/B4162316.png)
![1-(2-chlorobenzyl)-4-[(cyclopropylmethyl)amino]-2-pyrrolidinone](/img/structure/B4162321.png)